REACTION_CXSMILES
|
[N:1]#[C:2]Cl.[CH3:4][C:5]1[CH:6]=[N:7][CH:8]=[CH:9][CH:10]=1>[OH-].[Na+]>[N:7]1[CH:8]=[CH:9][CH:10]=[C:5]([CH2:4][C:2]#[N:1])[CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
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7.1 g
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Type
|
reactant
|
Smiles
|
N#CCl
|
Name
|
|
Quantity
|
42.8 g
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=CC1
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
20 mm wide which was heated from the outside
|
Type
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CUSTOM
|
Details
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were preheated to 550° C
|
Type
|
CUSTOM
|
Details
|
was 680° C
|
Type
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EXTRACTION
|
Details
|
was extracted hourly with 2 liters of dichloromethane
|
Type
|
DISTILLATION
|
Details
|
By distillation of the organic phase there
|
Type
|
CUSTOM
|
Details
|
were recovered the dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |